9H-Xanthene-9-sulfonyl chloride

Description

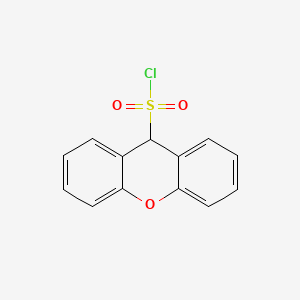

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H9ClO3S |

|---|---|

Molecular Weight |

280.73 g/mol |

IUPAC Name |

9H-xanthene-9-sulfonyl chloride |

InChI |

InChI=1S/C13H9ClO3S/c14-18(15,16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8,13H |

InChI Key |

VOHBHNNPGMRMOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 9h Xanthene 9 Sulfonyl Chloride

Strategies for Generating Sulfonyl Chloride Functionality

A prevalent and effective method for synthesizing sulfonyl chlorides is the oxidative chlorination of their corresponding thiol precursors. organic-chemistry.org For the target compound, this involves the synthesis of 9H-xanthene-9-thiol as the key starting material. The subsequent oxidative chlorosulfonation can be accomplished using a variety of reagent systems, which are generally applicable to the conversion of thiols to sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org

Commonly employed reagent combinations for this transformation include:

Hydrogen Peroxide (H₂O₂) and Thionyl Chloride (SOCl₂): This system serves as a highly reactive and efficient agent for the direct conversion of thiols to sulfonyl chlorides. The reaction is typically rapid, often completing in minutes at room temperature, and results in high yields of the desired product. organic-chemistry.org

Hydrogen Peroxide (H₂O₂) and Zirconium Tetrachloride (ZrCl₄): This combination provides a mild and efficient method for the oxidative chlorination of thiols and disulfides, leading to high-purity sulfonyl chlorides in excellent yields and with short reaction times. organic-chemistry.org

N-Chlorosuccinimide (NCS): In the presence of a chloride source and water, NCS can smoothly oxidize thiols to afford sulfonyl chlorides in good yields. organic-chemistry.org This method offers a convenient route for the in-situ preparation of sulfonyl chlorides that can be used directly in subsequent reactions.

The general applicability of these methods is well-established for a wide range of thiol derivatives, indicating their potential utility for the synthesis of 9H-Xanthene-9-sulfonyl chloride from 9H-xanthene-9-thiol.

Table 1: Reagent Systems for Oxidative Chlorosulfonation of Thiols

| Reagent System | Typical Conditions | Advantages |

|---|---|---|

| H₂O₂ / SOCl₂ | Room temperature, short reaction time | High reactivity, excellent yields, cost-effective organic-chemistry.org |

| H₂O₂ / ZrCl₄ | Mild conditions, short reaction time | High purity, excellent yields, avoids harsh reagents organic-chemistry.org |

An alternative and highly efficient route to sulfonyl chlorides involves the conversion of sulfonyl hydrazides. This method has gained traction due to its mild reaction conditions and high product yields. nih.govresearchgate.net The synthesis of this compound via this pathway would begin with the preparation of 9H-xanthene-9-sulfonyl hydrazide.

The conversion is typically achieved using an N-halosuccinimide, most commonly N-chlorosuccinimide (NCS), in a suitable solvent like acetonitrile. The reaction proceeds rapidly at room temperature, providing a clean and high-yielding synthesis of the target sulfonyl chloride. nih.gov This method is noted for its operational simplicity and tolerance of various functional groups, making it an attractive strategy. The reaction of sulfonyl hydrazides with NCS is highly selective for the formation of sulfonyl chlorides, with sulfonyl bromides being accessible by substituting NCS with N-bromosuccinimide (NBS). nih.gov

Table 2: Synthesis of Sulfonyl Chlorides from Sulfonyl Hydrazides

| Precursor | Reagent | Solvent | Conditions | Outcome |

|---|

Direct functionalization of the xanthene or xanthone (9H-xanthen-9-one) core represents a more direct approach, potentially reducing the number of synthetic steps. While direct chlorosulfonation at the C-9 position of the parent 9H-xanthene is less commonly documented, related transformations on xanthene derivatives have been reported. For instance, electrophilic substitution reactions on activated xanthone systems can introduce a sulfonyl chloride group.

Furthermore, modern methods are emerging for the direct C(sp³)–H sulfonylation of xanthene derivatives using sodium sulfinates, which proceeds via a copper-catalyzed oxidative pathway. researchgate.netresearchgate.net Although this yields sulfones rather than sulfonyl chlorides directly, it demonstrates the feasibility of direct functionalization at the C-9 position. These sulfonylation products could potentially be converted to the desired sulfonyl chloride in subsequent steps. The direct C-H functionalization approach remains an area of active research and could provide more atom-economical routes in the future.

Mechanistic Pathways in this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting potential side products. The formation of this compound can proceed through different mechanistic pathways depending on the chosen synthetic route.

Proposed Reaction Mechanisms for Oxidative Routes

The oxidative chlorination of thiols to sulfonyl chlorides is mechanistically complex, with the precise pathway often depending on the specific oxidant and reaction conditions. stackexchange.com A generally accepted initial step involves the oxidation of the sulfur atom of the thiol (or its corresponding disulfide, which can form in situ). organic-chemistry.org

For oxidations involving reagents like chlorine gas in an aqueous medium, the mechanism is thought to involve the formation of various oxidized sulfur intermediates. A possible sequence involves the initial formation of a sulfenyl chloride (R-SCl), which is then further oxidized to a sulfinyl chloride (R-SOCl), and finally to the sulfonyl chloride (R-SO₂Cl). The process involves multiple oxidation and chlorination steps. The electron transfer is believed to originate from the sulfur atom, potentially forming a sulfur-centered radical cation as an initial reactive species. stackexchange.comacsgcipr.org

Radical Pathways in Formation Reactions

Radical intermediates play a significant role in several synthetic routes leading to sulfonyl derivatives, particularly those starting from sulfonyl hydrazides. tandfonline.comnih.gov When sulfonyl hydrazides are treated with reagents like NCS, a radical mechanism is proposed. researchgate.net

The reaction is believed to initiate with the generation of a nitrogen-centered radical and a chlorine radical from NCS. The sulfonyl hydrazide then reacts, likely via hydrogen abstraction, to form a sulfonyl radical (RSO₂•) with the concomitant evolution of nitrogen gas. researchgate.netrsc.org This highly reactive sulfonyl radical can then be trapped by a chlorine source to form the final sulfonyl chloride product.

Control experiments conducted during studies on the conversion of sulfonyl hydrazides to sulfonyl chlorides have shown that the reaction is significantly inhibited by the presence of radical scavengers, lending strong support to a radical-mediated pathway. researchgate.net Similarly, the direct C-H sulfonylation of xanthenes often proceeds through a radical-radical cross-coupling mechanism, where a xanthenyl radical (generated at the C-9 position) couples with a sulfonyl radical. rsc.org

Optimization of Reaction Conditions and Catalyst Systems in Synthesis

The optimization of any chemical synthesis is crucial for maximizing yield and purity while ensuring the process is efficient and scalable. For the synthesis of this compound from 9H-xanthene, this would involve a systematic study of various reaction parameters.

The choice of the sulfochlorinating agent and the solvent system is paramount in controlling the reaction's efficiency and selectivity.

Reagents: The direct introduction of a sulfonyl chloride group onto an activated methylene (B1212753) bridge, such as the C-9 position of 9H-xanthene, can typically be achieved using reagents like chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂). The reactivity of these agents would need to be carefully managed to prevent side reactions, such as polysubstitution or degradation of the xanthene core. The selection of a suitable base, if required to scavenge the generated HCl, would also be critical. Inorganic bases like carbonates or organic amine bases of varying strengths could be evaluated.

Solvents: The solvent plays a crucial role in solubilizing reactants, stabilizing intermediates, and influencing reaction rates. For sulfochlorination reactions, inert solvents are generally preferred to avoid reaction with the highly reactive sulfochlorinating agents. Halogenated hydrocarbons such as dichloromethane (DCM) or chloroform are common choices. Ethers like diethyl ether or tetrahydrofuran (THF) could also be considered, although their Lewis basicity might lead to complex formation with the reagents. The polarity of the solvent can significantly impact the reaction pathway and efficiency. A systematic screening of solvents with varying polarities would be necessary for optimization.

A hypothetical study on the effect of different solvents on the yield of this compound might produce the results shown in the interactive table below.

Table 1: Hypothetical Influence of Solvents on Reaction Yield

| Entry | Solvent | Dielectric Constant | Yield (%) |

| 1 | Dichloromethane | 9.1 | 75 |

| 2 | Chloroform | 4.8 | 68 |

| 3 | Carbon Tetrachloride | 2.2 | 55 |

| 4 | Diethyl Ether | 4.3 | 40 (with side products) |

| 5 | Acetonitrile | 37.5 | 65 (complex mixture) |

Note: This data is hypothetical and for illustrative purposes only, as specific experimental results for this reaction are not available.

Reaction kinetics and thermodynamics are strongly influenced by temperature and reaction duration, directly affecting the product yield and purity.

Temperature: Sulfochlorination reactions are often highly exothermic. Therefore, controlling the temperature is critical to prevent runaway reactions and the formation of undesired byproducts. Typically, such reactions are initiated at low temperatures (e.g., 0 °C or below) with the slow addition of the sulfochlorinating agent. After the initial addition, the reaction mixture may be allowed to warm to room temperature or gently heated to drive the reaction to completion. The optimal temperature profile would need to be determined experimentally to balance the reaction rate with the stability of the starting material and product. For instance, maintaining a constant temperature of 0°C during the addition of chlorosulfonic acid is a common practice to control the reaction rate and prevent side reactions amazonaws.com.

Time: The duration of the reaction is another key variable. Insufficient reaction time can lead to incomplete conversion of the starting material, while excessively long times can result in the degradation of the desired product and the formation of impurities. The progress of the reaction would typically be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point at which the maximum yield of the product is achieved.

An optimization study would involve running the reaction for different lengths of time at a predetermined optimal temperature, as illustrated in the hypothetical data below.

Table 2: Hypothetical Impact of Temperature and Time on Product Yield

| Entry | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |

| 1 | 0 | 2 | 60 | 55 |

| 2 | 0 | 4 | 85 | 72 |

| 3 | 0 | 6 | 95 | 74 |

| 4 | 25 (Room Temp) | 2 | 98 | 70 (lower purity) |

| 5 | 25 (Room Temp) | 4 | 100 | 65 (degradation observed) |

Note: This data is hypothetical and for illustrative purposes only, as specific experimental results for this reaction are not available.

Chemical Reactivity and Derivatization Pathways of 9h Xanthene 9 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfur Center

The core reactivity of 9H-Xanthene-9-sulfonyl chloride is dominated by nucleophilic substitution at the electron-deficient sulfur atom. The chloride ion is an effective leaving group, facilitating reactions with a wide array of nucleophiles. These reactions are fundamental to the synthesis of various sulfonated derivatives. The general mechanism for these transformations is typically a concerted SN2-type process. evitachem.com

Formation of Sulfonamides

The reaction of a sulfonyl chloride with a primary or secondary amine is a classic and highly efficient method for the formation of sulfonamides. In this pathway, this compound would react with an amine in the presence of a base (such as pyridine (B92270) or triethylamine) to yield the corresponding N-substituted 9H-xanthene-9-sulfonamide. The base is required to neutralize the hydrochloric acid byproduct generated during the reaction.

The general reaction is as follows: Xanthene-SO2Cl + R2NH → Xanthene-SO2NR2 + HCl

This reaction is a cornerstone in medicinal chemistry for creating libraries of sulfonamide-based drug candidates. The bulky xanthene group in this specific reagent could be leveraged to introduce steric hindrance or specific non-covalent interactions in a target molecule.

Table 1: Representative Nucleophilic Substitution for Sulfonamide Formation

| Reactant 1 | Reactant 2 | Product | General Conditions |

| This compound | Primary/Secondary Amine | 9H-Xanthene-9-sulfonamide | Acetonitrile, Reflux, 1 hr |

| General Sulfonyl Chloride | N-silylamine | Sulfonamide | Quantitative Yield |

Synthesis of Sulfonates

Similarly, this compound can react with alcohols or phenols to produce sulfonate esters. This reaction, often carried out in the presence of a non-nucleophilic base like pyridine, involves the oxygen atom of the hydroxyl group acting as the nucleophile, attacking the sulfur center and displacing the chloride.

The general reaction proceeds as: Xanthene-SO2Cl + ROH → Xanthene-SO2OR + HCl

Sulfonates are valuable intermediates in organic synthesis, often used as leaving groups in subsequent substitution reactions. A simple and rapid method allows for the synthesis of complex sulfonates from sulfonyl chlorides, which are generated in-situ from sulfonyl hydrazides.

Generation of Sulfonyl Hydrazides from Sulfonyl Chlorides

Sulfonyl hydrazides are synthesized by the reaction of sulfonyl chlorides with hydrazine (B178648) hydrate. This transformation is typically straightforward and efficient. This compound would react with hydrazine (H2NNH2) to form 9H-Xanthene-9-sulfonyl hydrazide. These compounds are not only stable, crystalline solids but also serve as crucial precursors for generating sulfonyl radicals.

The reaction is represented as: Xanthene-SO2Cl + H2NNH2 → Xanthene-SO2NHNH2 + HCl

Sulfonyl hydrazides are considered valuable building blocks in organic synthesis due to their stability and versatile reactivity.

Reactivity with Other Nucleophiles

The electrophilic sulfur of this compound is reactive towards a variety of other nucleophiles beyond amines and alcohols. For instance, reaction with water leads to hydrolysis, forming the corresponding 9H-xanthene-9-sulfonic acid. Reactions with other nucleophiles, such as thiolates (R-S⁻) or azide (B81097) ions (N₃⁻), would yield thiosulfonates and sulfonyl azides, respectively, further demonstrating the compound's synthetic utility. The principles of nucleophilic substitution suggest that stronger nucleophiles will react more readily.

Radical Reactions and Their Synthetic Applications

While the primary reactivity of sulfonyl chlorides involves nucleophilic substitution, their derivatives, particularly sulfonyl hydrazides, are excellent precursors for radical species.

Generation of Sulfonyl Radicals from Sulfonyl Hydrazides (as precursors or derivatives)

9H-Xanthene-9-sulfonyl hydrazide, derived from the corresponding sulfonyl chloride, can be used to generate a 9H-xanthene-9-sulfonyl radical (Xanthene-SO₂•). This is typically achieved through oxidation, often using reagents like tert-butyl hydroperoxide (TBHP) under an oxygen atmosphere.

The generated sulfonyl radical is a versatile intermediate that can participate in various synthetic transformations. A notable application is the direct C-H functionalization of other organic molecules. For instance, a metal-free, radical-radical cross-coupling reaction has been established between xanthenes and various sulfonyl hydrazides to create C-S bonds, yielding xanthen-9-sulfone derivatives. This methodology highlights a powerful strategy for incorporating sulfonyl groups into C-H bonds, with the sulfonyl hydrazide acting as the sulfonyl radical source.

Table 2: Radical Generation and Application

| Precursor | Reagent/Condition | Intermediate | Application |

| 9H-Xanthene-9-sulfonyl hydrazide | TBHP, O₂ | 9H-Xanthene-9-sulfonyl radical | Radical-radical cross-coupling |

| General Sulfonyl Hydrazide | Anodic Oxidation (Electrosynthesis) | Sulfonyl Radical | Addition to C=C or C≡C bonds |

This radical pathway provides a complementary approach to the traditional nucleophilic substitution methods for forming carbon-sulfur bonds, expanding the synthetic utility of the 9H-xanthene-9-sulfonyl moiety.

Cross-Coupling Reactions Involving Sulfonyl Radicals (e.g., Sulfonylation of Xanthenes)

A notable reaction is the direct incorporation of sulfonyl units into a xanthene structure, which can be achieved through a metal-free, radical-radical cross-coupling of xanthenes and sulfonyl hydrazides. rsc.orgdntb.gov.ua This method provides good to excellent yields of xanthen-9-sulfone derivatives and is valued for its use of readily available starting materials and high degree of functional group compatibility under simple reaction conditions. rsc.orgresearchgate.net Mechanistic studies suggest that the process involves the generation of sulfonyl radicals from sulfonyl hydrazides in the presence of tert-butyl hydroperoxide (TBHP) under an oxygen atmosphere. rsc.orgresearchgate.net These sulfonyl radicals then undergo a facile cross-coupling with xanthenyl radicals to form the desired sulfonated products. researchgate.net

Another approach involves the direct C(sp³)–H sulfonylation of xanthene derivatives using sodium sulfinates, facilitated by a CuCl/DDQ catalyst system. researchgate.net This method also proceeds via a radical/radical cross-coupling process and is characterized by its broad substrate scope, operational simplicity, and mild reaction conditions. researchgate.net The reaction efficiently transforms various 9H-xanthenes, thioxanthenes, and 9,10-dihydroacridines into their corresponding benzylic sulfonyl products. researchgate.net

The following table summarizes the yields of various 9-(arylsulfonyl)-9H-xanthene derivatives obtained through a radical-radical cross-coupling reaction. rsc.org

| Compound Name | Yield (%) | Melting Point (°C) |

| 9-(phenylsulfonyl)-9H-xanthene | 32 | 162-164 |

| 9-((4-isopropylphenyl)sulfonyl)-9H-xanthene | 80 | 141-143 |

| 9-((4-methoxyphenyl)sulfonyl)-9H-xanthene | 93 | 150-152 |

| 9-((3,4-dimethoxyphenyl)sulfonyl)-9H-xanthene | 88 | 176-178 |

| 9-((4-fluorophenyl)sulfonyl)-9H-xanthene | 80 | 188-190 |

Electrochemical Approaches to Sulfonyl Radical Chemistry

Electrochemical methods offer a transition-metal- and oxidant-free pathway for the direct sulfonylation of the C(sp³)–H bond in xanthenes. researchgate.net This approach is noted for its high atom efficiency and tolerance of various functional groups. researchgate.net In this process, sulfonyl radicals can be generated from sulfonyl hydrazides through electrochemical oxidation. rsc.org These radicals then react to form the desired sulfonylated products.

For instance, an electrochemical sulfonylation of xanthenes at the C-9 position using sulfonyl hydrazides as the sulfonating agent has been developed. nih.gov This oxidative C(sp³)-H activation is carried out under a constant current with n-butylammonium iodide (nBu4NI) acting as both an electrolyte and a mediator. nih.govrsc.org The reaction often requires a base, such as sodium methoxide (B1231860) or cesium carbonate, to handle the acidic proton at the C-9 position. nih.gov

The mechanism is believed to involve the generation of sulfonyl radicals from sulfonyl hydrazides, which are activated by an electrochemically generated species. nih.gov These sulfonyl radicals then couple with the xanthenyl radical to yield the final product. nih.gov This method has been successfully applied to a variety of aryl sulfonyl hydrazides with different substituents. nih.gov

Cross-Coupling and Desulfitative Reactions

Palladium-catalyzed reactions are a cornerstone in the formation of carbon-sulfur bonds, providing efficient pathways to synthesize thioethers. organic-chemistry.orgnih.gov One such method involves the cross-coupling of thiols with aryl halides, utilizing a catalyst system like Pd(OAc)₂ with a specific phosphine (B1218219) ligand, such as 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF). organic-chemistry.org This system has demonstrated a broad substrate scope, effectively coupling both aliphatic and aromatic thiols with a range of aryl bromides and chlorides. organic-chemistry.org

Another innovative palladium-catalyzed domino reaction utilizes thiourea (B124793) as a stable and easy-to-handle surrogate for dihydrosulfide. organic-chemistry.orgnih.gov This process facilitates C-S bond formation, cross-coupling, and cyclization to produce structurally significant biarylthioethers, benzo[b]thiophenes, and thieno[3,2-b]thiophenes in high yields. organic-chemistry.orgnih.gov The optimized catalyst system for this reaction typically includes [Pd₂(dba)₃] as the palladium source, a phosphine ligand like Triphos, and a base such as cesium carbonate in a solvent like 1,4-dioxane. organic-chemistry.org

Furthermore, thioether-directed palladium-catalyzed C-H olefination has been developed for the atroposelective synthesis of axially chiral N-aryl indoles and biaryls. nih.gov This reaction employs a palladium/chiral phosphoric acid catalytic system and notably uses air as the terminal oxidant, offering a greener alternative to more expensive and environmentally challenging silver salts. nih.gov

While palladium catalysts are prominent, other transition metals are also explored for mediating transformations involving sulfonyl chlorides, although specific examples directly utilizing this compound are less common in the provided context. The principles of transition metal catalysis, however, suggest potential applications. For instance, copper catalysis, as seen in the sulfonylation of xanthenes with sodium sulfinates, highlights the utility of other metals in forming C-S bonds. researchgate.net The broader field of transition metal-catalyzed cross-coupling reactions continues to evolve, with ongoing research into more economical and sustainable catalysts based on metals like nickel, copper, and iron for various organic transformations.

Reactions with Unsaturated Organic Substrates

The reaction of sulfonyl chlorides with unsaturated substrates like alkenes and alkynes can lead to the formation of various cyclic and acyclic sulfonated products. For example, a visible-light-induced iodosulfonylation of alkenes and alkynes with sulfonyl chlorides has been developed. rsc.org This reaction proceeds in water at room temperature without the need for transition-metal catalysts or organic solvents, promoted by the formation of an electron-donating-acceptor (EDA) complex with sodium iodide. rsc.org This method provides a green and efficient route to β-iodo-substituted sulfone derivatives. rsc.org

Electrochemical methods also provide a pathway for the sulfonylation of alkenes. An efficient electrochemical transformation of various alkenes and sulfonyl hydrazides into vinyl sulfones has been reported, using a catalytic amount of tetrabutylammonium (B224687) iodide in water. nih.gov This reaction proceeds smoothly at room temperature in an undivided cell and avoids the use of transition metals and external oxidants. nih.gov

Annulation reactions, which involve the formation of a new ring, have also been demonstrated with related sulfenyl chlorides. For instance, 8-quinolinesulfenyl halides react with alkenes to afford new water-soluble rsc.orgresearchgate.netthiazino[2,3,4-ij]quinolin-4-ium derivatives in high yields. researchgate.net While this example does not use this compound directly, it illustrates the general reactivity pattern of sulfonyl-type halides in annulation reactions with unsaturated systems.

Functionalization of (Hetero)aromatic Systems

The sulfonylation of aromatic and heteroaromatic compounds is a fundamental transformation in organic synthesis, yielding sulfones that are prevalent in medicinal chemistry and materials science. This compound can act as a sulfonating agent in Friedel-Crafts type reactions. This electrophilic aromatic substitution typically requires a Lewis acid catalyst to activate the sulfonyl chloride, enhancing its electrophilicity for the attack by an electron-rich aromatic ring.

While specific examples detailing the use of this compound in Friedel-Crafts reactions are not extensively documented in readily available literature, the general mechanism is well-established. Mild and efficient catalytic systems, such as those employing iron(III) hydroxide, have been developed for the sulfonylation of arenes with various aryl sulfonyl chlorides researchgate.net. These methods often provide good yields of the corresponding diaryl sulfones under neutral conditions, suggesting a viable pathway for the reaction of this compound with suitable aromatic partners researchgate.net. The reaction proceeds via the formation of a sulfonylium cation or a polarized catalyst-sulfonyl chloride complex, which is then attacked by the aromatic nucleophile to form a sigma complex, followed by deprotonation to restore aromaticity and yield the xanthenyl-aryl sulfone.

Reactivity with Imines and Carbonyl Compounds

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of sulfonamide synthesis rsc.org. This nucleophilic substitution reaction proceeds readily, typically in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the HCl byproduct, to afford N-substituted sulfonamides rsc.orgresearchgate.net. Consequently, this compound is expected to react efficiently with a wide array of amines to produce the corresponding 9H-xanthen-9-sulfonamides. These sulfonamides can be important final products or intermediates for further transformations.

The reactivity with imines often involves the sulfonamide first. N-sulfonyl imines are versatile intermediates in organic synthesis. While direct reaction of a sulfonyl chloride with a pre-formed imine is less common, N-sulfonyl imines are typically synthesized by the condensation of an aldehyde or ketone with a sulfonamide organic-chemistry.orgorganic-chemistry.org. Therefore, this compound can serve as a precursor to N-(9H-xanthen-9-yl)sulfonyl imines by first reacting with ammonia (B1221849) or a primary amine to form the sulfonamide, which is then condensed with a carbonyl compound organic-chemistry.org. These resulting N-sulfonyl imines are electrophilic at the imine carbon and can undergo nucleophilic additions to create new carbon-carbon or carbon-heteroatom bonds.

Stereoselective Transformations and Chiral Synthesis

The sulfonyl chloride functional group serves as a versatile handle for introducing chirality into molecules. Through derivatization, the achiral sulfonyl group can be transformed into a stereogenic sulfinyl group, or the entire sulfonyl chloride moiety can be reacted with chiral substrates to induce stereoselectivity.

Asymmetric Applications of Sulfonyl Chlorides

Sulfonyl chlorides are key reagents in asymmetric synthesis, primarily through their reaction with chiral nucleophiles to form diastereomeric products that can be separated, or by using them to create chiral auxiliaries and catalysts. A common strategy involves reacting a sulfonyl chloride with a chiral amine to produce a chiral sulfonamide nih.gov. These chiral sulfonamides have found applications as catalysts or as building blocks for molecules of biological importance nih.gov.

The concept of a chiral auxiliary—a stereogenic group temporarily incorporated into a substrate to control the stereochemical outcome of a reaction—is a powerful tool in asymmetric synthesis wikipedia.orgsigmaaldrich.com. While the 9H-xanthene group itself is achiral, it can be incorporated into a chiral framework. For instance, reacting this compound with a chiral alcohol or amine would yield a chiral sulfonate ester or sulfonamide. This new molecule, bearing the bulky xanthenyl group, could then be employed as a chiral auxiliary to direct subsequent transformations on an attached prochiral substrate, after which the auxiliary can be cleaved and recovered wikipedia.org.

Derivatization to Chiral Sulfinyl Compounds

One of the most significant applications of sulfonyl chlorides in chiral synthesis is their conversion into chiral sulfinyl compounds, which are valuable intermediates, auxiliaries, and pharmacophores acs.orgnih.gov. The transformation from the achiral sulfur(VI) of a sulfonyl chloride to a chiral, tetravalent sulfinyl group at the sulfur(IV) oxidation state is a key strategy.

A direct pathway involves the reduction of the sulfonyl chloride in the presence of a nucleophile. An expedient one-pot synthesis of sulfinamides from sulfonyl chlorides has been developed, which involves an in-situ reduction of the sulfonyl chloride, likely to a sulfinyl chloride intermediate, followed by trapping with an amine nih.gov. Although the reported examples did not show diastereoselectivity when a chiral amine was used, this method establishes a direct route from a sulfonyl chloride like this compound to the corresponding sulfinamide nih.gov.

A more established and highly effective modern approach is a two-step process. First, the sulfonyl chloride is converted to a prochiral sulfinate. This sulfinate can then be subjected to asymmetric condensation with an alcohol in the presence of a chiral organocatalyst to yield enantioenriched sulfinate esters nih.govnih.govwixsite.coma-star.edu.sg. These chiral sulfinate esters are linchpin intermediates, as the sulfinyl group can be displaced with a variety of nucleophiles (e.g., organometallics) with inversion of configuration at the sulfur center, providing access to a wide array of enantiopure sulfoxides and other chiral sulfinyl derivatives nih.govnih.gov. This methodology allows for the conversion of achiral sulfonyl chlorides into a diverse range of valuable sulfur-based chiral molecules nih.gova-star.edu.sg.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular and Electronic Structure

The electronic structure can be characterized by analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule. For 9H-Xanthene-9-sulfonyl chloride, the sulfonyl group is expected to be highly electrophilic due to the presence of the electron-withdrawing oxygen and chlorine atoms, making the sulfur atom susceptible to nucleophilic attack.

Table 1: Hypothetical Calculated Properties of this compound

| Property | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -7.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 4.5 D | Reflects the overall polarity of the molecule. |

| S-Cl Bond Length | 2.05 Å | Key geometric parameter influencing reactivity at the sulfonyl chloride moiety. |

| O-S-O Bond Angle | 120° | Influences the steric environment around the sulfur center. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from quantum chemical calculations. Actual values would require specific DFT or ab initio calculations.

Mechanistic Studies through Computational Modeling of Reaction Pathways

Computational modeling is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. For this compound, a primary reaction of interest would be its reaction with nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters, respectively.

By calculating the energies of reactants, transition states, intermediates, and products, a detailed potential energy surface for the reaction can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates. For example, the reaction of this compound with an amine could proceed through a stepwise mechanism involving a tetrahedral intermediate or a concerted SN2-like mechanism at the sulfur atom. Computational studies could differentiate between these pathways by locating the relevant transition states and comparing their relative energies.

Prediction of Reactivity and Selectivity Profiles

Computational methods can predict the reactivity of this compound towards various reagents and under different conditions. Reactivity indices derived from DFT, such as global electrophilicity and nucleophilicity indices, can provide a quantitative measure of its reactivity.

In cases where multiple reaction sites are available, computational models can predict the selectivity. For instance, in reactions with multifunctional nucleophiles, calculations can help determine whether the reaction will occur preferentially at one functional group over another. This is achieved by modeling the reaction pathways for each possible product and comparing their activation barriers.

Structure-Reactivity Correlations via Computational Methods

By systematically modifying the structure of this compound in silico and calculating the resulting changes in reactivity, it is possible to establish structure-reactivity relationships. For example, one could introduce substituents on the xanthene ring and compute how these changes affect the electrophilicity of the sulfonyl chloride group or the stability of reaction intermediates.

These correlations are often expressed as quantitative structure-activity relationships (QSAR) or quantitative structure-property relationships (QSPR). Such models can be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding the design of molecules with desired properties for specific applications.

Advanced Applications in Organic and Materials Synthesis

9H-Xanthene-9-sulfonyl Chloride as a Versatile Synthetic Building Block

The inherent reactivity of the sulfonyl chloride functional group, coupled with the stable tricyclic xanthene core, renders this compound a valuable and versatile component in synthetic organic chemistry. This versatility allows for its use in creating a diverse array of complex molecules through various reaction pathways.

Precursor for Complex Heterocyclic Structures

This compound serves as a key starting material for the synthesis of intricate heterocyclic systems. The sulfonyl chloride moiety can readily react with a variety of nucleophiles, leading to the formation of new carbon-heteroatom bonds and the construction of diverse ring systems.

One notable application is in the synthesis of sulfonated xanthene dyes. While a direct synthesis starting from this compound is not explicitly detailed in the provided search results, a closely related process involves the conversion of a disulfonated xanthene derivative into a sulfonyl halide, with the chloride being a specified option. This intermediate is then condensed with diamines to produce N-(dialkylaminoalkyl)sulfonamide derivatives, which are precursors to the final dye molecules. This highlights the utility of the xanthene sulfonyl chloride framework in building complex, functional dye molecules.

Furthermore, the general reactivity of sulfonyl chlorides allows for their use in synthesizing various nitrogen and sulfur-containing heterocycles. For instance, the reaction of sulfonyl chlorides with amines is a standard method for the formation of sulfonamides, which can be key components of larger heterocyclic structures. While specific examples starting directly from this compound are not prevalent in the provided search results, the principle of its reactivity as an electrophile in reactions with binucleophiles to form heterocyclic rings is a cornerstone of synthetic organic chemistry.

Generation of Reactive Sulfur Species (e.g., Sulfenes, Sulfonyl Radicals)

The generation of reactive intermediates from sulfonyl chlorides is a powerful tool in organic synthesis. While direct evidence for the generation of sulfenes from this compound is not available in the provided search results, the formation of sulfonyl radicals from related sulfonyl compounds is documented.

A study has shown a metal-free radical-radical cross-coupling reaction of xanthenes with sulfonyl hydrazides to produce xanthen-9-sulfone derivatives. rsc.org In this process, sulfonyl radicals are generated from sulfonyl hydrazides in the presence of an oxidizing agent. rsc.org Although this method does not directly employ this compound as the radical precursor, it demonstrates the feasibility of forming a sulfonyl linkage at the 9-position of the xanthene ring via a radical pathway. This suggests the potential for this compound to act as a precursor to sulfonyl radicals under appropriate reductive conditions, which could then participate in various radical-mediated transformations.

Role in Multi-Component Reaction Design

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. While the direct participation of this compound in MCRs is not explicitly detailed in the provided search results, the synthesis of various xanthene derivatives through MCRs is well-established. These reactions often involve the condensation of an aldehyde, an active methylene (B1212753) compound, and a nucleophile such as β-naphthol to construct the xanthene core.

Given the electrophilic nature of the sulfonyl chloride group, it is plausible that this compound could be incorporated into MCR designs. For example, it could act as an electrophilic component, reacting with in-situ generated nucleophiles to introduce the xanthene-9-sulfonyl moiety into the final product. However, specific examples of such MCRs featuring this compound as a reactant are not found in the provided search results.

Utility in the Synthesis of Functional Organic Materials (e.g., Dyes, Detergents, Ion Exchange Resins)

The unique properties of the xanthene scaffold and the reactivity of the sulfonyl group make this compound a potential precursor for a variety of functional organic materials.

As previously mentioned, a key application lies in the synthesis of sulfonated xanthene dyes . A patent describes a synthetic route starting from a disulfonated xanthene which is converted to the corresponding sulfonyl halide (chloride being an option). google.com This sulfonyl chloride is then reacted with diamines to form sulfonamides, which are further processed to yield the final dye. google.com These dyes have applications as color correction filter dyes in photographic materials. google.com

The synthesis of detergents often involves the sulfonation of long-chain alkylbenzenes to produce alkylbenzenesulfonates. While the direct use of this compound in detergent formulations is not documented, the general chemistry of sulfonyl chlorides allows for their reaction with various nucleophiles to produce surfactants. For instance, reaction with long-chain alcohols could yield sulfonate esters, and reaction with long-chain amines could produce sulfonamides, both of which could potentially exhibit detergent properties. However, there is no specific information in the provided search results to support the use of this compound for this purpose.

Ion-exchange resins are cross-linked polymers containing ionizable functional groups. Cation-exchange resins are often prepared by the sulfonation of a pre-formed polymer, such as polystyrene cross-linked with divinylbenzene. google.com This sulfonation is typically carried out using reagents like concentrated sulfuric acid or sulfur trioxide. google.com While sulfonyl chloride resins are known and used in organic synthesis, the specific use of this compound to prepare an ion-exchange resin is not described in the provided search results. soton.ac.uk In principle, the sulfonyl chloride group could be used to attach the xanthene moiety to a polymer backbone, or it could be hydrolyzed to the sulfonic acid to provide the ion-exchange functionality. However, practical examples of this application are not available.

Future Research Directions and Emerging Trends

Development of Novel, Greener, and More Efficient Synthetic Routes

Traditional methods for the synthesis of sulfonyl chlorides often rely on reagents and conditions that are not environmentally benign. organic-chemistry.org Future research is focused on developing greener and more efficient pathways to 9H-Xanthene-9-sulfonyl chloride and related derivatives.

Key areas of development include:

Photocatalysis: The use of heterogeneous photocatalysts, such as potassium poly(heptazine imide) (K-PHI), offers a modern approach to synthesizing sulfonyl chlorides. nih.gov This method can proceed under visible light, avoiding harsh reagents. Future work could adapt this technology for the specific synthesis of this compound.

Ultrasound-Assisted Synthesis: Sonochemical methods are gaining prominence for constructing xanthene derivatives, offering benefits like faster reaction rates, higher yields, and milder conditions. nih.gov Exploring ultrasound assistance for the chlorosulfonation of a suitable xanthene precursor could represent a significant process intensification.

Aqueous Media Synthesis: Performing reactions in water is a cornerstone of green chemistry. Methodologies for synthesizing sulfonamides from arylsulfonyl chlorides in water with dynamic pH control have been successfully demonstrated. rsc.org Similar principles could be applied to the synthesis of the sulfonyl chloride itself, minimizing the reliance on volatile organic solvents.

Alternative Chlorinating Agents: Research into replacing traditional, often harsh, chlorinating agents is ongoing. One promising route involves the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which are derived from readily available materials. organic-chemistry.org Adapting this to a xanthene-based substrate could provide a safer and more sustainable synthetic protocol.

Table 1: Comparison of Potential Green Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

|---|---|---|

| Visible Light Photocatalysis | Use of renewable energy source, mild reaction conditions, reduced waste. nih.gov | Identifying a suitable photocatalyst and reaction conditions for the specific xanthene substrate. |

| Ultrasound-Assisted Synthesis | Increased reaction speed, higher yields, improved energy efficiency. nih.gov | Optimizing sonication parameters (frequency, power) and ensuring scalability. |

| Synthesis in Aqueous Media | Eliminates hazardous organic solvents, simplifies product isolation. rsc.org | Overcoming potential solubility issues of the xanthene precursor in water. |

| NCS-based Chlorosulfonation | Utilizes a safer chlorinating agent, byproducts are more environmentally benign. organic-chemistry.org | Developing a suitable xanthene-9-isothiourea precursor for the reaction. |

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The reactivity of this compound is largely untapped. While sulfonyl chlorides are known to be versatile intermediates, their reactivity when attached to the sterically distinct xanthene C9 position warrants further investigation. magtech.com.cn

Future exploration should focus on:

Radical Reactions: Sulfonyl chlorides can serve as precursors to sulfonyl radicals upon one-electron reduction, which are valuable intermediates. nih.gov The generation of the 9-xanthenylsulfonyl radical could open pathways to novel coupling reactions. Strategies for direct C-H sulfonylation of xanthene derivatives using copper catalysis and radical-radical cross-coupling with sulfonyl hydrazides have been shown to produce xanthen-9-sulfones, indicating the viability of radical processes at this position. researchgate.netrsc.org

EDA Complex Formation: Under visible light, sulfonyl chlorides can form electron-donor-acceptor (EDA) complexes with species like sodium iodide. rsc.orgresearchgate.net This activation method promotes reactions such as the iodosulfonylation of alkenes and alkynes in water. rsc.org Investigating the EDA complex formation of this compound could unlock new, selective transformations under green conditions.

Source of Other Reactive Intermediates: Beyond sulfonyl radicals, sulfonyl chlorides can act as sources for sulfenes, sulfenyl groups, and even aryl groups under specific conditions. magtech.com.cn Probing the conditions under which this compound might generate these alternative reactive species could vastly expand its synthetic utility.

Integration into Catalytic Cycles for Sustainable Chemical Processes

Moving from stoichiometric to catalytic processes is a primary goal of sustainable chemistry. This compound can be both a target for catalytic synthesis and a participant in catalytic reactions.

Catalytic Synthesis: Developing a catalytic method for the direct, oxidative chlorosulfonation of 9H-xanthene would be a significant advance over classical stoichiometric approaches. This could involve transition-metal catalysis or organocatalysis to activate the C-H bond at the 9-position for subsequent sulfonylation.

Reagent in Catalytic Cycles: The compound could be used as a reagent within a broader catalytic cycle. For example, its reaction with a substrate could release a byproduct that is then catalytically regenerated. Visible-light-induced processes involving an EDA complex, where a surfactant or a photocatalyst facilitates the reaction, are a prime example of this emerging trend. rsc.orgresearchgate.net The development of a catalytic system that utilizes this compound to deliver the xanthene-9-sulfonyl moiety to a range of substrates would be of high value.

Expansion of Applications in Contemporary Organic and Materials Chemistry

The unique three-dimensional structure of the xanthene core makes it a privileged scaffold in medicinal and materials chemistry. nih.govresearchgate.net this compound is an ideal starting point for accessing novel functional molecules.

Medicinal Chemistry: The sulfonamide linkage is a cornerstone motif in pharmaceuticals. nih.gov this compound provides a direct route to a library of 9H-xanthene-9-sulfonamides for biological screening. The xanthene nucleus itself is found in compounds with neuroprotective and antitumor activities, making these new derivatives highly promising. researchgate.net

Materials Science: Spiro-heterocyclic compounds are of great interest for electronic and optical materials. Specifically, spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) derivatives are emerging as superior alternatives to traditional spirobifluorene (SBF) materials due to their rigid, three-dimensional structure. researchgate.net this compound could serve as a key building block for synthesizing novel SFX-based materials or other complex architectures for applications in organic electronics.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Potassium poly(heptazine imide) |

| N-chlorosuccinimide |

| S-alkylisothiourea |

| Sodium iodide |

| Spiro[fluorene-9,9'-xanthene] |

Q & A

Q. How can researchers validate the accuracy of crystallographic data for novel derivatives?

- Best Practices : Check for R-factor convergence (<0.05), residual electron density (<1 eÅ⁻³), and atomic displacement parameters (ADPs) in SHELX-refined structures. Cross-validate with Cambridge Structural Database (CSD) entries for analogous compounds .

Ethical & Safety Considerations

- Handling Precautions : Use fume hoods and PPE (nitrile gloves, goggles) due to the compound’s lachrymatory and hydrolytic hazards. Neutralize waste with cold aqueous NaHCO₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.